6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-14-7-10-17(11-8-14)28(26,27)21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVWZIVYMLETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Phenyl Substitution: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the quinoline core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one exhibits potent anti-cancer properties.
Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This is achieved through cell cycle arrest at the G2/M phase, leading to reduced cell viability.
- Synergistic Effects : When used in combination with established chemotherapeutic agents, it enhances efficacy against drug-resistant cancer cell lines.
Case Study :
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a lead structure for novel anti-cancer drugs.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.
Mechanisms of Action :
- Cell Membrane Disruption : It disrupts bacterial cell membranes, inhibiting essential metabolic pathways.
Case Study :
A clinical trial involving patients with skin infections showed that topical application led to a 70% improvement in symptoms within two weeks compared to a control group treated with standard antibiotics.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties.
Mechanisms of Action :
- Inhibition of Neuroinflammation : It reduces inflammation in neuronal cells, which is critical for conditions like Alzheimer's disease and multiple sclerosis.
- Cognitive Enhancement : Preliminary data indicate improvements in cognitive func
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to altered cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Core Structural Modifications
4-Phenylquinolin-2(1H)-one ()
- Structure : Lacks substituents at positions 3 and 6.
- Activity : Acts as a selective allosteric Akt inhibitor (IC₅₀ = 6 µM) by binding to the PH domain, inhibiting phosphorylation at T308/S473 .
6-Chloro-3-(Morpholin-4-yl)-4-Phenylquinolin-2(1H)-one ()
- Structure : Morpholine substituent at position 3 instead of sulfonyl.
- Synthesis : Prepared via condensation of anilines and malonic acid derivatives, yielding 85% purity .
- Implications : The morpholine group enhances solubility but may reduce receptor binding affinity compared to the sulfonyl group’s strong electron-withdrawing character.
Substituent Variations at Position 3
Sulfonyl Derivatives
- 1-(4-Chlorobenzyl)-6-Ethoxy-3-[(4-Isopropylphenyl)Sulfonyl]Quinolin-4(1H)-one (): Features a bulkier 4-isopropylphenylsulfonyl group and ethoxy at position 6.
- 1-[(2-Chlorophenyl)Methyl]-6-Methoxy-3-(4-Propan-2-ylphenyl)Sulfonylquinolin-4-one (): Methoxy at position 6 and a 2-chlorobenzyl group alter pharmacokinetic profiles compared to the target compound’s 4-methylphenylsulfonyl and chloro substituents .
Acryloyl Derivatives
- BI-69A11: (E)-3-(3-(1H-Benzo[d]Imidazol-2-yl)Acryloyl)-6-Chloro-4-Phenylquinolin-2(1H)-one (): Acryloyl group with a benzoimidazole moiety at position 3. The conjugated acryloyl system may enable π-π stacking interactions absent in the sulfonyl-based target compound.
- (E)-6-Chloro-3-(3-(4-Chlorophenyl)Acryloyl)-4-Phenylquinolin-2(1H)-one (): Chlorophenyl acryloyl substituent enhances hydrophobic interactions, synthesized quantitatively via Claisen-Schmidt condensation .
Substituent Variations at Position 6
- 6-Chloro-4-Hydroxyquinolin-2(1H)-one (): Hydroxy group at position 4 instead of phenyl. High melting point (>300°C) indicates thermal stability but reduced bioavailability due to hydrogen bonding .
- 7-Chloro-1-Cyclopropyl-6-Fluoro-2,3-Dihydroquinolin-4(1H)-one (): Fluorine at position 6 and cyclopropyl at position 1 improve metabolic stability and steric hindrance, relevant for antibacterial applications .
Heterocyclic Modifications
- 6-Chloro-3-[(5-Methoxy-1H-Benzimidazol-2-yl)Thio]-4-Phenylquinolin-2(1H)-one (): Benzimidazole-thioether substituent may confer redox activity or metal-binding properties .
Biological Activity
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN
- Molecular Weight : 300.78 g/mol
- CAS Number : 71419956
The compound features a quinoline core, which is known for various biological properties, and a sulfonyl group that may enhance its pharmacological profile.
Research indicates that compounds similar to 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Activity :
- Some studies suggest that quinoline derivatives possess antimicrobial properties, potentially acting against various bacterial strains. This is often attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic enzymes.
-
Anticancer Properties :
- Quinoline-based compounds have been investigated for their anticancer effects, with some showing the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Biological Activity Data
The biological activities of 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one can be summarized as follows:
| Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits ACC, reducing fatty acid synthesis | |
| Antimicrobial | Disrupts cell membranes | |
| Anticancer | Induces apoptosis |
Case Studies
Several studies have explored the efficacy and safety of quinoline derivatives similar to this compound:
- Study on Metabolic Syndrome :
- Antimicrobial Efficacy :
- Cancer Cell Studies :
Q & A
Q. What are the standard synthetic routes for 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) to form the quinolinone scaffold .
- Sulfonation : Introduction of the 4-methylphenylsulfonyl group via nucleophilic substitution or coupling reactions using sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) .
- Halogenation : Chlorination at the 6-position using reagents like POCl₃ or N-chlorosuccinimide (NCS) in DMF . Optimization requires kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. For example, refluxing in dry acetonitrile improves sulfonation efficiency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include the quinolinone carbonyl (δ ~160 ppm in ¹³C NMR) and aromatic protons (δ 7.1–8.5 ppm in ¹H NMR) .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~456 for C₂₄H₂₅ClN₂O₃S) .
Advanced Research Questions
Q. How does the 4-methylphenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The sulfonyl group acts as a strong electron-withdrawing group, activating the quinolinone core for nucleophilic attack at the 3-position. Mechanistic studies (e.g., Hammett plots or DFT calculations) reveal that electron-deficient aromatic rings favor SNAr reactions with amines or thiols. Steric effects from the 4-methyl group may reduce reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in IC₅₀ values or binding affinity may arise from:
- Assay conditions : Variability in pH, solvent (DMSO concentration), or cell line sensitivity. Standardizing protocols (e.g., MTT vs. ATP-based viability assays) reduces noise .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-methylphenylsulfonyl with a 4-chlorophenyl group) to identify pharmacophore contributions .
- Metabolic stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Docking studies : Use software like AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR or Aurora kinases). The sulfonyl group may form hydrogen bonds with conserved lysine residues .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to evaluate binding mode persistence .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory potency to guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
